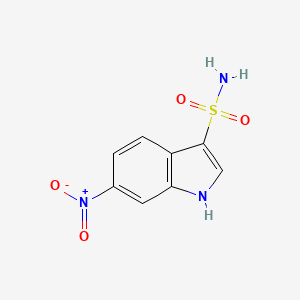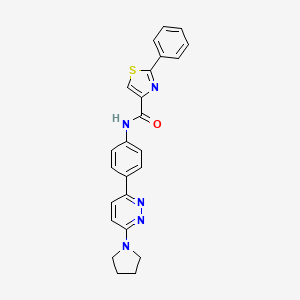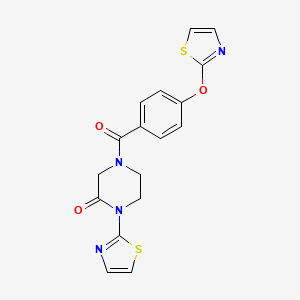
1-(Thiazol-2-yl)-4-(4-(thiazol-2-yloxy)benzoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiazol-2-yl)-4-(4-(thiazol-2-yloxy)benzoyl)piperazin-2-one, also known as TBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Anti-inflammatory Applications
The synthesis of novel compounds involving thiazole and piperazine derivatives has been reported to exhibit significant in vitro and in vivo anti-inflammatory activities. For example, Ahmed, Molvi, and Khan (2017) synthesized a series of compounds with piperazine and thiazole constituents, showing substantial anti-inflammatory effects in animal models (Ahmed, Molvi, & Khan, 2017).
Antimicrobial Applications
Compounds based on thiazole and piperazine structures have been synthesized and evaluated for their antimicrobial properties. Hamama et al. (2017) conducted a study that synthesized novel 5-Phenyl-5H-thiazolo derivatives, which were then screened for antimicrobial activities, demonstrating the potential to combat various microbial strains (Hamama, Ibrahim, Raoof, & Zoorob, 2017).
Anti-arrhythmic Applications
Derivatives incorporating piperazine and thiazole have been explored for their potential anti-arrhythmic effects. Abdel‐Aziz, Abdel-Wahab, El-Sharief, and Abdulla (2009) synthesized compounds showing significant anti-arrhythmic activity, highlighting the therapeutic potential of these chemical frameworks (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Anticancer Applications
Thiazole and piperazine-based compounds have been investigated for their anticancer properties. Murty, Ramalingeswara Rao, Katiki, Nath, and Anto (2013) synthesized piperazinyl benzothiazole/benzoxazole derivatives, showing cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Murty, Ramalingeswara Rao, Katiki, Nath, & Anto, 2013).
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-14-11-20(7-8-21(14)16-18-5-9-25-16)15(23)12-1-3-13(4-2-12)24-17-19-6-10-26-17/h1-6,9-10H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDIJPCDIRQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)

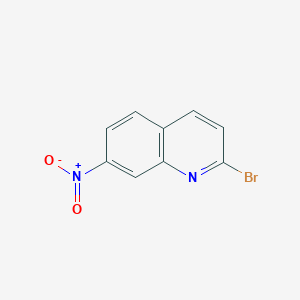
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)
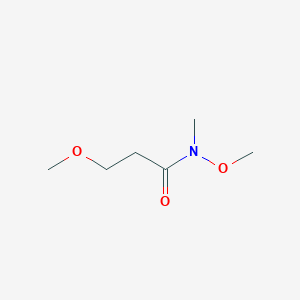
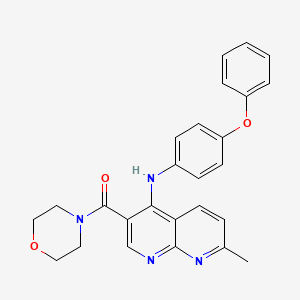
![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
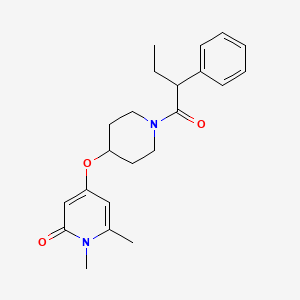

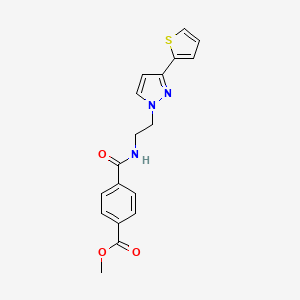
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)
![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)
